ETIOCHOLANDIOL
CAS No.: 1851-23-6
Cat. No.: VC21341543
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1851-23-6 |
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Molecular Formula | C19H32O2 |
Molecular Weight | 292.5 g/mol |
IUPAC Name | (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 |
Standard InChI Key | CBMYJHIOYJEBSB-GCXXXECGSA-N |
Isomeric SMILES | C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O |
SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Chemical Identity and Structure
Nomenclature and Identification
Etiocholandiol is identified by the CAS registry number 1851-23-6 and possesses the molecular formula C19H32O2 with a molecular weight of 292.46 g/mol . The compound goes by numerous synonyms in scientific literature, reflecting its importance across different biochemical contexts. These synonyms include:
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5β-Androstan-3α,17β-diol
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Androstan-3α,17β-diol
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Etiocholan-3α,17β-Diol
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3α,17β-Dihydroxyetiocholane
The IUPAC systematic name for the compound is (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, representing its complex steroid structure .
Structural Characteristics
Etiocholandiol belongs to the androstane steroid class, characterized by a specific carbon skeleton comprising four fused rings. The structure features two hydroxyl groups positioned at the 3α and 17β positions of the steroid backbone. This dihydroxy configuration distinguishes it from closely related compounds such as etiocholanolone, which contains a ketone group instead of one of the hydroxyl groups .
The 5β configuration indicates the specific stereochemistry at the junction between rings A and B, which has important implications for the compound's biological activity and metabolic fate. This specific 3D arrangement contributes to its unique interactions with enzymes and receptor systems in biological environments.
Physical and Chemical Properties
Physical Properties
Etiocholandiol exhibits distinct physical properties that are important for its identification, purification, and analytical determination. These properties are summarized in the following table:
The high melting point is characteristic of steroid compounds with multiple hydroxyl groups, reflecting the strong intermolecular hydrogen bonding network formed by these functional groups. The crystalline nature of etiocholandiol facilitates its isolation and purification from biological matrices.
Solubility Profile
Etiocholandiol's solubility pattern is consistent with its steroid structure, featuring both polar hydroxyl groups and a nonpolar hydrocarbon framework. The compound is reported to be slightly soluble in polar aprotic solvents:
This limited solubility in even highly polar organic solvents reflects the challenge of dissolving steroid compounds, which often necessitates specialized solvent systems for analytical and experimental work.
Analytical Detection and Characterization
Chromatographic Analysis
Gas chromatography coupled with isotope ratio mass spectrometry (GC-C-IRMS) has been employed for the detection and characterization of etiocholandiol among other steroids. This analytical approach provides high resolution and sensitivity for steroid analysis, making it valuable for both research and clinical applications .
Fast GC-C-IRMS techniques have demonstrated the capability to resolve complex steroid mixtures with peak widths of less than one second (FWHM), indicating excellent chromatographic performance. The δ13C values obtained from these analyses show differences ≤2‰ between conventional and fast chromatography systems for most steroids, confirming the reliability of these methods for isotopic analysis .
Mass Spectrometric Identification
Mass spectrometry serves as a critical tool for the unambiguous identification of etiocholandiol in complex biological matrices. The molecular ion (M+) at m/z 292, corresponding to the molecular weight, along with characteristic fragmentation patterns of the steroid skeleton, provides a distinct mass spectral fingerprint for this compound.
The fragmentation typically involves cleavage of the steroid rings and loss of water molecules from the hydroxyl groups, generating specific fragment ions that can be used for structural confirmation and quantitative analysis.
Biochemical Significance
Metabolic Relationships
Etiocholandiol is positioned within the steroid metabolism network, specifically in the androgen metabolic pathway. It is structurally related to several important steroid compounds, including:
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Dehydroepiandrosterone (DHEA) - a precursor in steroid hormone biosynthesis
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Androsterone - a 17-ketosteroid with androgenic effects
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Testosterone - the primary male sex hormone
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Etiocholanolone - a major metabolite of testosterone with a ketone at C17 instead of a hydroxyl group
The relationship between etiocholandiol and etiocholanolone is particularly noteworthy. While etiocholanolone (C19H30O2) is a major metabolite of testosterone and androstenedione excreted in urine as an androgenically inactive compound, etiocholandiol (C19H32O2) differs by having a hydroxyl group at the 17-position instead of a ketone .
Research Applications
Analytical Standards
Etiocholandiol serves as an important analytical standard in steroid profiling and doping analysis. Its unique structure makes it valuable for calibration and quality control in chromatographic and mass spectrometric methods targeting steroid compounds .
In the context of sports doping tests, etiocholandiol analysis helps in establishing baseline profiles and detecting abnormal steroid metabolism patterns that might indicate exogenous steroid administration.
Isotopic Analysis Studies
The compound has been used in isotope ratio studies to examine natural variations in 13C/12C ratios among different steroids. These isotopic analyses provide insights into the biosynthetic pathways and origins of steroids in biological systems .
For example, the δ13C values can help distinguish between endogenously produced steroids and synthetic ones, as the latter often display different isotopic signatures due to differences in the carbon sources used for their manufacturing.
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